Chlorophyllin A
Description
Properties
CAS No. |
15611-43-5 |
|---|---|
Molecular Formula |
C34H34MgN4O6 |
Molecular Weight |
619.0 g/mol |
IUPAC Name |
magnesium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H36N4O6.Mg/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);/q;+2/p-2 |
InChI Key |
UVOXKYYHMDAWNK-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2] |
Canonical SMILES |
[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
11006-34-1 (hydrochloride-copper complex) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
chlorophyllin chlorophyllin a chlorophyllin copper complex chlorophyllin e4 chlorophyllin, copper complex chlorophyllin, sodium cobalt complex chlorophyllin, sodium copper complex chlorophyllin, sodium iron complex chlorophyllin, zinc complex copper chlorophyll copper chlorophyllin Cu-Ch Cu-Chl-Na Cu-chlorin cuprofilin sodium cobalt chlorophyllin sodium copper chlorophyllin sodium iron chlorophyllin zinc chlorophyllin a |
Origin of Product |
United States |
Preparation Methods
Alkaline Hydrolysis and Saponification
The foundational step in chlorophyllin production involves saponification, where chlorophyll esters are hydrolyzed to release chlorophyllin acids. As demonstrated in the CN102311441A patent, chlorophyll paste is treated with a sodium hydroxide (NaOH) solution (pH 12–14) at 40–60°C for 60–90 minutes under vigorous stirring (60–120 rpm). This process cleaves phytol chains, producing water-soluble sodium salts of chlorophyllin. The reaction mixture is then combined with acetone (3–5 times the chlorophyll paste weight) to precipitate saponified solids, which are washed repeatedly with acetone to remove residual lipids.
Copper Metallation and Crystallization
Following saponification, copper sulfate (CuSO₄) is introduced at 3–4% of the chlorophyll paste weight to replace the central magnesium ion. The mixture is maintained at 50–60°C for 30 minutes, after which hydrochloric acid (HCl) acidifies the solution to pH 1–2, inducing crystallization of copper chlorophyllin acid. This intermediate is purified via acetone and 120# gasoline washes to remove hydrophobic impurities, yielding a refined copper chlorophyllin acid solid.
Salt Formation and Drying
The final step involves dissolving purified copper chlorophyllin acid in acetone and neutralizing it with a 5–10% sodium hydroxide (NaOH) ethanolic solution to pH 10–11. This precipitates sodium copper this compound, which is filtered and dried. The patent reports a yield of 50–60 kg from 500 kg of chlorophyll paste, though purity metrics are unspecified.
Chromatographic Synthesis of Zinc this compound from Silkworm Feces
Ethanol Extraction and Column Chromatography
A PubMed study outlines an alternative method using silkworm feces as the raw material. Chlorophyll is extracted with ethanol, concentrated, and dissolved in petroleum ether for column chromatography. This separates pheophytin a and chlorophyll a, which are subsequently demetallated using concentrated hydrochloric acid (HCl) to remove magnesium.
Hydrolysis and Zinc Insertion
The magnesium-free pheophorbide a is hydrolyzed with dilute HCl and reacted with zinc salts (e.g., zinc acetate) to form zinc this compound. The product is characterized via infrared spectroscopy (IR), ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis, confirming structural integrity. Acute toxicity testing in mice revealed an LD₅₀ of 324 ± 40 mg/kg, supporting its safety for clinical use.
Comparative Analysis of Preparation Methods
Yield and Efficiency
The saponification method offers scalability but lacks purity documentation, whereas the chromatographic approach provides rigorous analytical validation but requires specialized equipment.
Clinical and Industrial Applications
Zinc this compound demonstrates remarkable efficacy in wound healing and oral sepsis treatment, attributed to its granulation tissue-promoting properties. In contrast, sodium copper this compound is predominantly used as a food colorant (E141) due to its stability in acidic environments.
Spectrophotometric Quantification and Quality Control
The Montana Department of Environmental Quality’s protocol highlights spectrophotometric determination of this compound after acetone extraction, with corrections for phaeophytin-a interference using acidification. This method ensures accurate quantification in environmental and industrial samples, though its applicability to synthetic this compound requires further validation.
Chemical Reactions Analysis
Degradation Pathways
Chlorophyllin A undergoes structural changes under processing conditions:
Thermal Degradation
-
Mild heating (60–80°C) : Forms Cu-pheophorbide via demetallation
-
Prolonged heating (>100°C) : Loses methoxycarbonyl group, yielding Cu-pyropheophorbide (Figure 3 in )
Acid/Base Reactions
| Condition | Product | Application Impact |
|---|---|---|
| pH < 3 | Protonation of pyrrole rings | Reduced photostability |
| Alkaline hydrolysis | Cleavage of isocyclic ring (Ring E) | Chlorophyllin salts (enhanced water solubility) |
Stability in Food Systems
Comparative stability data under processing:
Pharmacological Interactions
-
Aflatoxin binding : Forms stable π-π complexes (Kd = 10⁻⁶ M)
-
Metal chelation : Prefers Cu²⁺ > Fe³⁺ > Zn²⁺ at physiological pH
-
ROS generation : 405 nm laser irradiation produces 2.8-fold increase in intracellular ROS vs. controls (HeLa cells)
Analytical Characterization
HPLC parameters for chlorophyllin analysis :
| Column | Mobile Phase | Detected Species |
|---|---|---|
| Inertsil ODS-3 | Acetonitrile-phosphate buffer (pH 2) | Cu-chlorin e4, Cu-chlorin e6, Cu-purpurin-18 |
| C18 reverse phase | Acetone:methanol (7:3) gradient | Pheophorbide a, pyropheophorbide derivatives |
Mass spectral data:
These reactions underscore this compound's dual role as a functional food additive and therapeutic agent, with its copper center mediating both stability and catalytic activity.
Scientific Research Applications
Anticancer Properties
Chlorophyllin A has demonstrated potential in cancer prevention, particularly concerning aflatoxin exposure, which is a significant risk factor for liver cancer.
- Clinical Studies : A notable study conducted in Qidong, China, involved 180 participants who ingested 100 mg of chlorophyllin three times daily for four months. Results showed a 55% reduction in urinary levels of aflatoxin-DNA adducts, indicating decreased carcinogenic activity (P=0.036) . This suggests that chlorophyllin can effectively inhibit the bioavailability of aflatoxins, thereby lowering cancer risk.
- Mechanisms of Action : Chlorophyllin binds to carcinogens in the gastrointestinal tract, reducing their absorption into the bloodstream. This mechanism was supported by findings where chlorophyllin supplementation led to a significant decrease in liver DNA damage from aflatoxin exposure .
Dermatological Applications
This compound is utilized in dermatology for its anti-inflammatory and healing properties.
- Topical Treatments : Case studies have shown that topical formulations containing sodium copper chlorophyllin significantly improve skin conditions such as rosacea and acne. For instance, one patient experienced a reduction in redness and pore size after two months of treatment with a gel formulation containing 0.01% chlorophyllin . Another patient showed marked improvement in skin color metrics after four weeks of using a 0.025% formulation.
Antioxidant Properties
This compound exhibits strong antioxidant properties, which contribute to its health benefits.
- Nutritional Studies : Research indicates that chlorophyllin enhances the antioxidant capacity of foods when combined with other compounds like lycopene. This synergy may improve overall health outcomes by reducing oxidative stress and related diseases .
Environmental Applications
This compound has potential uses in environmental management, particularly in aquaculture and pest control.
- Aquaculture : Studies suggest that chlorophyllin can be effective against mosquito larvae and other aquatic pests. Its application could help manage populations of ectoparasites in fish farming without accumulating toxic residues .
Food Industry Uses
This compound is recognized as a food colorant and additive (E 170), providing both aesthetic and health benefits.
- Safety Profile : As a food additive, chlorophyllin is deemed safe for consumption and does not lead to the accumulation of toxic intermediates upon degradation . Its use as a colorant can enhance the appeal of various food products while offering potential health benefits.
Data Summary Table
Mechanism of Action
The mechanism of action of magnesium chlorophyllin involves its ability to form tight molecular complexes with certain chemicals, thereby blocking their carcinogenic effects . It also exhibits antioxidant properties by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines . These actions contribute to its therapeutic effects in various medical applications.
Comparison with Similar Compounds
Key Research Findings
Aflatoxin Inhibition : Chlorophyllin (4000 ppm) reduced aflatoxin B1-induced liver tumors in rainbow trout by 77%, surpassing the efficacy of natural chlorophylls .
Oxidative Stress Mitigation : In diabetic mice, chlorophyllin (50 mg/kg) lowered hepatic ROS by 40% and upregulated SOD/CAT activity .
Topical Efficacy : A 3-week trial of 0.1% sodium copper chlorophyllin gel improved acne severity by 68% and pore size by 42% .
DNA Protection : Pheophorbide a reduced single-strand DNA breaks by 55% in human lymphocytes, outperforming chlorophyllin (35%) .
Biological Activity
Chlorophyllin A, a semi-synthetic derivative of chlorophyll, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antioxidant properties, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its water-soluble nature, differing from its parent compound, chlorophyll, which is lipophilic. This solubility enhances its bioavailability and potential for various applications in health and medicine. The structure of this compound allows it to interact with biological membranes and cellular components effectively, facilitating its biological activities.
Antioxidant Activity
One of the primary biological activities attributed to this compound is its antioxidant capability. Research indicates that this compound can scavenge free radicals and reduce oxidative stress within cells. This property is essential in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases, including cancer.
Table 1: Antioxidant Properties of this compound
Anticancer Properties
This compound has shown promise as an anticancer agent in several studies. It appears to exert its effects through multiple mechanisms, including the inhibition of carcinogen bioavailability and the modulation of cellular signaling pathways involved in tumorigenesis.
Case Studies
- Topical Application for Skin Conditions :
- Aflatoxin B1 Interaction :
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By scavenging free radicals, this compound protects cellular components from oxidative damage.
- Enzyme Inhibition : It has been shown to irreversibly inhibit thioredoxin reductase (TrxR1), leading to increased ROS levels and subsequent apoptosis in cancer cells .
- Binding Affinity : this compound can bind with various carcinogens, reducing their bioavailability and toxicity .
Future Directions
Despite promising findings, further research is necessary to fully elucidate the pharmacokinetics and metabolic pathways of this compound in humans. More extensive clinical trials are needed to validate its efficacy across different populations and health conditions.
Q & A
Q. How is Chlorophyllin A synthesized from natural chlorophyll, and what methodological precautions are required to ensure purity?
this compound is synthesized via saponification, where chlorophyll is isolated from plant material (e.g., spinach) using ethanol, followed by treatment with methanolic KOH to cleave the ester bond between chlorophyllin and the phytol tail. Critical precautions include adding CaCO₃ to buffer acidity (preventing pheophytin formation) and using dark storage to minimize photodegradation . The process yields water-soluble chlorophyllin in the KOH phase, with purity validated via spectroscopic methods (e.g., UV-Vis, FTIR) .
Q. What analytical techniques are recommended for characterizing this compound’s structural and functional properties?
Key methods include:
- UV-Vis spectroscopy : Identifies absorption peaks (e.g., ~400 nm for Soret band) to confirm porphyrin structure .
- FTIR spectroscopy : Detects functional groups (e.g., carboxylates from saponification) .
- LC-MS : Quantifies aflatoxin-DNA adducts in chemoprevention studies (e.g., aflatoxin-N7-guanine reduction in clinical trials) .
- Probit analysis : Calculates LC50 values in toxicity studies using software like POLO-PC .
Q. What experimental controls are essential in toxicity studies of this compound against aquatic organisms?
Controls must include:
- Untreated groups exposed to sunlight or dark conditions to isolate light-dependent effects .
- Vehicle controls (e.g., dechlorinated water) to rule out solvent interference.
- Vital stains (Janus Green B, Neutral Red) to confirm larval mortality . For example, in Lymnaea acuminata studies, LC50 values for pure chlorophyllin under sunlight were 2.60 mg/L vs. 4.94 mg/L in intermittent light .
Advanced Research Questions
Q. How can this compound be integrated into clinical trial designs to assess chemopreventive efficacy?
A randomized, double-blind, placebo-controlled trial demonstrated that 100 mg this compound (thrice daily for 4 months) reduced urinary aflatoxin-N7-guanine adducts by 55% in high-risk populations . Key considerations include:
Q. What mechanisms underlie this compound’s synergistic effects with conventional chemotherapeutic agents?
this compound prolongs the synthesis phase (S-phase) in colon cancer cells, enhancing susceptibility to DNA-damaging agents. Mechanistic studies suggest:
Q. How do light wavelength and exposure duration influence this compound’s phototoxicity in molluscicidal applications?
Toxicity is wavelength- and time-dependent:
- Sunlight exposure : 4-hour continuous exposure reduced LC50 to 2.60 mg/L for L. acuminata vs. 331.01 mg/L for extracted chlorophyllin .
- Monochromatic light : Highest toxicity in yellow light (LC50 = 392.77 mg/L) due to optimal absorption; green light was least effective (LC50 = 833.02 mg/L) . Experimental designs should use xenon arc lamps with interference filters to standardize light spectra .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Probit analysis via POLO-PC software calculates LC50 values, slope, and 95% confidence intervals. Heterogeneity factors (<1.0) and t-ratios (>1.96) validate model fit . For example, sunlight-exposed chlorophyllin showed steeper regression slopes (p<0.05) than lab conditions .
Q. How can this compound be utilized in low-cost optical calibration for chlorophyll quantification?
this compound’s spectral similarity to chlorophyll (e.g., O-atom count in this compound/b) enables its use as a stable calibrant. Methods include:
- Spectrophotometric calibration : Standard curves at 663 nm (chlorophyll a) and 645 nm (chlorophyll b) .
- Avoiding acetone extraction : Direct water solubility simplifies protocols .
Q. What ethical and methodological challenges arise in designing this compound interventions for cancer therapy?
A Phase II trial combining this compound with rectal cancer radiotherapy must address:
Q. How do contradictory findings on this compound’s bioactivity inform future research directions?
Discrepancies include:
- Toxicity vs. chemoprevention : High doses (LC50 = 2.60 mg/L) are molluscicidal , while low doses (100 mg/day) are non-toxic in humans .
- Light dependency : Sunlight amplifies toxicity in aquatic models , but dark-phase controls show no activity .
Resolving these requires dose-response studies across models and standardized light exposure protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
